2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of a cyclohexane derivative with a suitable reagent to introduce the hydroxy and ketone groups. One common method involves the use of aldol condensation reactions, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to isolate the pure product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- 3-[(1Z)-1-Hydroxy-3-oxobut-1-en-1-yl]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
Uniqueness
2-(1-Hydroxy-3-oxobut-1-en-1-yl)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of both hydroxy and ketone groups on a cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
65805-92-7 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(1-hydroxy-3-oxobut-1-enyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O4/c1-7(13)4-8(14)11-9(15)5-12(2,3)6-10(11)16/h4,11,14H,5-6H2,1-3H3 |
InChI Key |
QHRTYCRGHQKJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C1C(=O)CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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